molecular formula C6H5NO4S B14356336 3-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid CAS No. 90137-13-6

3-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid

Cat. No.: B14356336
CAS No.: 90137-13-6
M. Wt: 187.18 g/mol
InChI Key: QGIYLPKVCXXCIS-UHFFFAOYSA-N
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Description

3-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid is a heterocyclic compound that contains a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with a dicarbonyl compound in the presence of a base. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .

Scientific Research Applications

3-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid
  • 4-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid
  • 6-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid

Uniqueness

3-Methyl-2,4-dioxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylic acid is unique due to its specific substitution pattern on the thiazine ring. This unique structure can result in different chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

90137-13-6

Molecular Formula

C6H5NO4S

Molecular Weight

187.18 g/mol

IUPAC Name

3-methyl-2,4-dioxo-1,3-thiazine-6-carboxylic acid

InChI

InChI=1S/C6H5NO4S/c1-7-4(8)2-3(5(9)10)12-6(7)11/h2H,1H3,(H,9,10)

InChI Key

QGIYLPKVCXXCIS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(SC1=O)C(=O)O

Origin of Product

United States

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